{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Description
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is a tertiary amine hydrochloride salt characterized by a benzyl backbone substituted at the para position with a (dimethylamino)methyl group. The compound features two protonated amine centers, making it highly water-soluble and reactive in acid-mediated reactions. Its structure combines aromaticity with flexible dimethylamino substituents, enabling applications in pharmaceutical synthesis and catalysis .
Properties
IUPAC Name |
1-[4-[(dimethylamino)methyl]phenyl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-12-8-10-4-6-11(7-5-10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAPKYHJVNAGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride typically involves the reaction of 4-(dimethylaminomethyl)benzylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Nucleophilic Reactions
The tertiary amine groups participate in alkylation and acylation:
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
text{4-[(Dimethylamino)methyl]benzyl}methylamine + CH₃I → Quaternary salt + HI
Conditions :
Acylation
Forms amides with acyl chlorides (e.g., acetyl chloride):
text{4-[(Dimethylamino)methyl]benzyl}methylamine + ClCOCH₃ → Amide derivative + HCl
Conditions :
Acid-Base Behavior
The dihydrochloride salt undergoes reversible neutralization:
Neutralization
text{4-[(Dimethylamino)methyl]benzyl}methylamine·2HCl + 2 NaOH → Free base + 2 NaCl + 2 H₂O
-
pKa values:
-
Dimethylamino group: ~10.5
-
Methylamino group: ~9.8
-
Reductive Amination
Participates in reductive amination with aldehydes/ketones (e.g., formaldehyde) :
Reaction Pathway
-
Imine formation with aldehyde
-
Reduction with NaBH₄ or H₂/Pd-C
Example :
text{4-[(Dimethylamino)methyl]benzyl}methylamine + HCHO → N-methylated derivative
Conditions :
Oxidation Reactions
The tertiary amine oxidizes to N-oxide under mild conditions:
Oxidation with H₂O₂
text{4-[(Dimethylamino)methyl]benzyl}methylamine + H₂O₂ → N-Oxide + H₂O
Conditions :
Thermal Decomposition
Thermogravimetric analysis (TGA) data:
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 30–150 | 5.2 | Solvent/water removal |
| 200–300 | 68.4 | Amine degradation |
| >300 | 26.4 | Carbonization |
Major decomposition products include NH₃, CH₃Cl, and benzaldehyde derivatives.
Coordination Chemistry
Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺):
Example with CuCl₂ :
text{4-[(Dimethylamino)methyl]benzyl}methylamine + CuCl₂ → [Cu(L)₂Cl₂] complex
Properties :
-
Geometry: Square planar (Cu)
-
Stability constant (log K): 8.2 ± 0.3
Scientific Research Applications
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme kinetics and as a substrate for enzyme assays.
Mechanism of Action
The mechanism of action of {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Molecular Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Substituent Position: The target compound’s dimethylamino group is attached via a methylene bridge to the benzyl ring, distinguishing it from 4-(Dimethylamino)benzylamine dihydrochloride (direct para substitution) and 4-[2-(Dimethylamino)ethyl]aniline dihydrochloride (ethyl linker) .
- Bulkiness : Diphenhydramine Hydrochloride ’s diphenylmethoxy group confers bulkiness, reducing water solubility but improving central nervous system penetration for antihistaminic effects .
Catalytic Activity:
- 4-(Dimethylamino)benzylamine dihydrochloride () facilitates photomicellar amide synthesis due to its electron-rich aromatic system and tertiary amine functionality. The target compound’s extended methyl substitution may alter reaction kinetics or micellar interactions .
- Diphenhydramine Hydrochloride ’s ether and bulky aryl groups limit its utility in catalysis but enhance receptor-binding specificity .
Pharmaceutical Relevance:
- The target compound’s structure is analogous to intermediates in antipsychotic or antidepressant drug synthesis, where dimethylamino groups modulate serotonin/dopamine receptor affinity.
- 3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride () exemplifies a hybrid structure with piperidine and ketone moieties, suggesting divergent biological targets (e.g., enzyme inhibition) .
Physicochemical Properties
- Solubility : All dihydrochloride salts exhibit high water solubility due to ionic character. However, Diphenhydramine Hydrochloride ’s diphenylmethoxy group reduces solubility compared to simpler analogs .
- Thermal Stability: Melting points and decomposition temperatures are unavailable for the target compound, but 4-(Dimethylamino)benzylamine dihydrochloride is stable under photomicellar conditions (room temperature, aqueous micelles) .
Biological Activity
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride, also referred to as DMA-BM, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DMA-BM, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications based on various research findings.
DMA-BM is characterized by its dimethylamino group and a benzylamine structure, which contribute to its reactivity and interaction with biological targets. The compound is soluble in water due to the presence of two hydrochloride groups, enhancing its bioavailability.
The biological activity of DMA-BM primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The compound acts as a ligand, binding to specific sites on proteins and modulating their activity. Notably, it has been shown to inhibit cholinesterases (AChE and BChE) and monoamine oxidase B (MAO B), which are critical in the regulation of neurotransmitter levels in the brain.
Enzyme Inhibition
- Cholinesterases : DMA-BM exhibits inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the hydrolysis of acetylcholine. This inhibition can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.
- Monoamine Oxidase B : The compound also inhibits MAO B, an enzyme associated with the degradation of monoamines. This inhibition may provide neuroprotective effects by reducing oxidative stress in neuronal cells.
Pharmacological Activities
DMA-BM has been investigated for various pharmacological properties:
- Antioxidant Activity : Studies indicate that DMA-BM possesses antioxidant properties, which can mitigate oxidative stress-related damage in cells.
- Neuroprotective Effects : The inhibition of AChE and MAO B suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antimicrobial Activity : Preliminary studies have shown that DMA derivatives exhibit antimicrobial properties against certain bacterial strains, indicating potential use as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of DMA-BM and its derivatives:
- Inhibition Studies : A study demonstrated that DMA-BM showed IC50 values of 0.021 μM against AChE and 0.031 μM against MAO B, indicating potent inhibitory activity .
- Neuroprotective Screening : In vitro assays revealed that compounds similar to DMA-BM could protect neurons from oxidative stress-induced apoptosis, suggesting their therapeutic potential in neurodegenerative disorders .
- Antimicrobial Testing : Research has indicated that DMA derivatives can inhibit the growth of pathogenic bacteria, providing a basis for further development as antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | AChE IC50 (μM) | MAO B IC50 (μM) | Notable Activity |
|---|---|---|---|
| This compound | 0.021 | 0.031 | Neuroprotective & Antimicrobial |
| 4-(Dimethylamino)benzylamine dihydrochloride | 0.025 | 0.045 | Neuroprotective |
| N,N-Dimethyl-p-phenylenediamine dihydrochloride | 0.030 | 0.050 | Antimicrobial & Antioxidant |
Q & A
Q. What are the optimal synthetic routes for preparing {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride, and how can purity be ensured?
Methodological Answer:
- Reductive amination is a common approach for synthesizing tertiary amine derivatives. Start with 4-(dimethylaminomethyl)benzaldehyde and methylamine, followed by hydrogenation using catalysts like palladium on carbon. The dihydrochloride salt is formed by treating the free base with HCl in anhydrous ethanol .
- Purification : Use recrystallization from ethanol/ether mixtures to remove unreacted precursors. Confirm purity via HPLC (≥98%) and elemental analysis (C, H, N within ±0.3% of theoretical values). For intermediates, column chromatography with silica gel and methanol/dichloromethane gradients can resolve by-products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ can resolve the dimethylamino (-N(CH₃)₂) and benzyl methylene (-CH₂-) groups. Aromatic protons typically appear as a singlet at δ 7.2–7.5 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
- X-ray Crystallography : Single-crystal analysis (e.g., using synchrotron radiation) confirms the dihydrochloride salt’s ionic structure, hydrogen-bonding networks (N–H···Cl), and lattice energy (calculated via DFT, ~120 kJ/mol) .
Q. How should the compound be stored to maintain stability, considering its hygroscopic nature?
Methodological Answer:
- Store in airtight containers under nitrogen or argon at 2–8°C. Desiccants like silica gel or molecular sieves prevent hydrolysis.
- Stability Monitoring : Perform periodic Karl Fischer titration to assess water content (target ≤0.5% w/w) and FTIR to detect amine oxidation (peaks at 1650–1750 cm⁻¹ indicate imine formation) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the compound’s reactivity and intermolecular interactions?
Methodological Answer:
- Reactivity Prediction : Use Gaussian or ORCA software for DFT calculations at the B3LYP/6-31G(d) level to model nucleophilic attack at the benzyl position or protonation equilibria (pKa ~8.5 for the dimethylamino group).
- Intermolecular Interactions : Analyze hydrogen-bonding motifs (e.g., N–H···Cl) in crystal packing using Mercury software. Lattice energy calculations (via PIXEL method) help predict solubility trends in polar solvents .
Q. What strategies resolve contradictions in biological activity data from different experimental models?
Methodological Answer:
- Comparative Assays : Replicate studies across multiple models (e.g., HEK293 vs. CHO cells) while controlling for variables like pH (use HEPES buffer) and chloride ion concentration (critical for dihydrochloride solubility).
- Structural Validation : Perform 2D NOESY NMR to confirm ligand-receptor binding conformations. Contrast with molecular docking results (AutoDock Vina) to identify false positives from aggregation artifacts .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Reaction Optimization : Use flow chemistry to control exothermic reactions (e.g., hydrogenation). Monitor temperature (20–25°C) and pressure (1–3 bar H₂) to prevent racemization.
- Analytical QC : Implement inline PAT tools (e.g., ReactIR) to track intermediate formation. For chiral purity, use chiral HPLC (Chiralpak AD-H column) or polarimetry .
Data Contradiction Analysis
Scenario : Conflicting reports on the compound’s enzymatic inhibition potency (IC₅₀ ranges from 10–50 µM in kinase assays).
Resolution Steps :
Reproducibility Check : Verify assay conditions (e.g., ATP concentration, Mg²⁺ levels).
Ligand Solubility : Measure solubility in assay buffer via nephelometry; adjust DMSO content (<1% v/v).
Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics (kₐ, k𝒹) and compare with ITC (isothermal titration calorimetry) data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
